

Commercial availability of Ent-(+)-Verticilide for research

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Technical Guide: Ent-(+)-Verticilide for Research

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

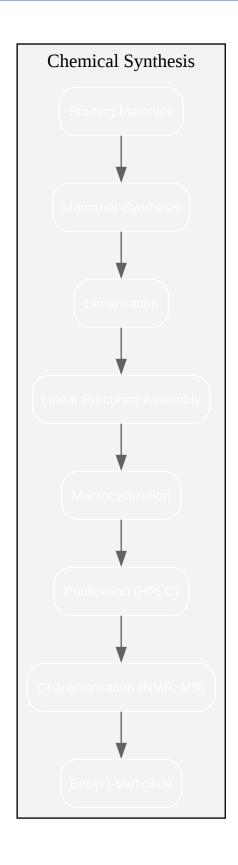
Ent-(+)-Verticilide is a synthetic, unnatural enantiomer of a fungal natural product and is not readily available for purchase as a stock chemical. Our investigation indicates that this compound is primarily accessible through custom synthesis.

Table 1: Commercial Availability of Ent-(+)-Verticilide

Supplier	Availability	Minimum Order	Estimated Lead Time	Notes
MedKoo Biosciences	Custom Synthesis	1 gram	2 to 4 months	Pricing is dependent on the complexity of the synthesis. Quotes are generally not provided for quantities below 1 gram.

Researchers interested in acquiring **Ent-(+)-Verticilide** should be prepared for a custom synthesis process, which involves a significant lead time and cost. The primary source of **Ent-(+)-Verticilide** for published research has been the laboratory of Dr. Jeffrey N. Johnston at Vanderbilt University. Collaboration with or direct inquiry to the Johnston laboratory may be a viable alternative for accessing the compound or detailed synthesis protocols.

Synthesis and Experimental Protocols


The synthesis of **Ent-(+)-Verticilide** and its analogs, such as **Ent-(+)-Verticilide** B1, has been described in the scientific literature, primarily in the supplementary information of publications from the Johnston and Knollmann laboratories.

Chemical Synthesis of Ent-(+)-Verticilide

A detailed, step-by-step protocol for the chemical synthesis of **Ent-(+)-Verticilide** is provided in the supplementary information of Batiste et al., 2019, PNAS. The synthesis is a multi-step process involving the preparation of monomer precursors followed by a macrocyclization reaction.

Experimental Workflow: Synthesis of Ent-(+)-Verticilide

Click to download full resolution via product page

Caption: General workflow for the chemical synthesis of Ent-(+)-Verticilide.

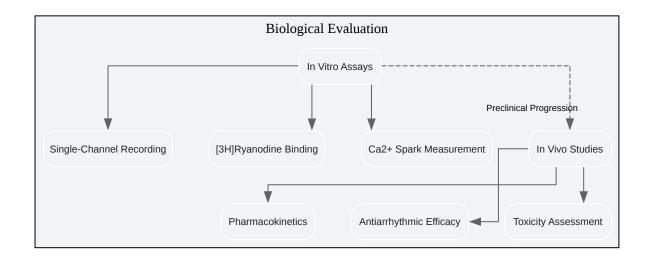
Biological Assays

The biological activity of **Ent-(+)-Verticilide** has been characterized through a series of in vitro and in vivo experiments. Detailed protocols for these assays can be found in the supplementary information of the cited publications.

Table 2: Key Experimental Protocols for Characterizing Ent-(+)-Verticilide

Experiment	Purpose	Key Methodological Details	Reference
RyR2 Single-Channel Recording	To directly measure the effect of Ent-(+)-Verticilide on the activity of the RyR2 channel.	SR vesicles from cardiac muscle are incorporated into artificial lipid bilayers. Channel activity (open probability) is recorded before and after the application of Ent-(+)-Verticilide.	Gochman et al., 2024, Mol Pharmacol
[3H]Ryanodine Binding Assay	To assess the binding affinity of Ent-(+)- Verticilide to the RyR2 channel.	SR vesicles are incubated with [3H]ryanodine in the presence of varying concentrations of Ent-(+)-Verticilide. The amount of bound radioactivity is measured to determine the IC50 value.	Batiste et al., 2019, PNAS
Ca2+ Spark Frequency Measurement	To evaluate the effect of Ent-(+)-Verticilide on spontaneous Ca2+ release in cardiomyocytes.	Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator. Spontaneous Ca2+ sparks are imaged using confocal microscopy before and after treatment with Ent-(+)- Verticilide.	Batiste et al., 2019, PNAS

A catecholaminergic


polymorphic

caffeine). ECG is recorded to assess arrhythmia burden.

ventricular tachycardia (CPVT) mouse model (e.g., Casq2-/-) is used. Mice are treated To determine the with Ent-(+)-Verticilide In Vivo or vehicle, and antiarrhythmic efficacy Blackwell et al., 2023, Electrophysiology and of Ent-(+)-Verticilide in arrhythmias are J Pharmacol Exp Ther Arrhythmia Induction an animal model. induced by catecholamine challenge (e.g., isoproterenol and

Experimental Workflow: Biological Characterization

Click to download full resolution via product page

Caption: Workflow for the biological characterization of **Ent-(+)-Verticilide**.

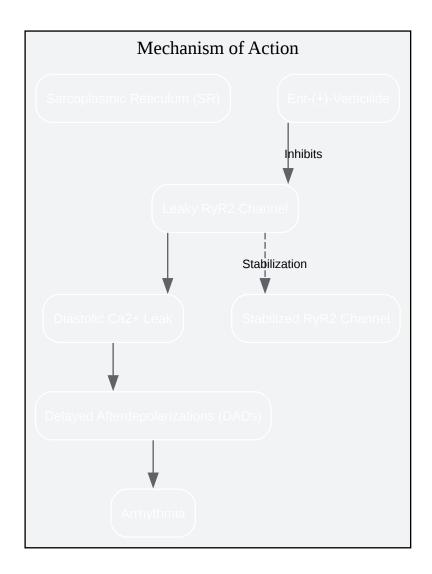
Quantitative Data

The following tables summarize the key quantitative data reported for **Ent-(+)-Verticilide** and its analog, **Ent-(+)-Verticilide** B1.

Table 3: In Vitro Activity of Ent-(+)-Verticilide and Analogs

Compound	Assay	IC50 (μM)	Reference
Ent-(+)-Verticilide	[3H]Ryanodine Binding (RyR2)	~0.1	Batiste et al., 2019, PNAS
Ca2+ Spark Frequency	~0.1	Batiste et al., 2019, PNAS	
Ent-(+)-Verticilide B1	[3H]Ryanodine Binding (RyR2)	~1.3	Gochman et al., 2024, Mol Pharmacol
Ca2+ Spark Frequency	0.23	Gochman et al., 2024, Mol Pharmacol	

Table 4: In Vivo Pharmacokinetics of **Ent-(+)-Verticilide** in Mice (Intraperitoneal Administration)


Dose (mg/kg)	Cmax (ng/mL)	Tmax (min)	Half-life (hours)	Reference
3	~150	30	6.9	Blackwell et al., 2023, J Pharmacol Exp Ther
30	~1500	30	6.4	Blackwell et al., 2023, J Pharmacol Exp Ther

Signaling Pathway

Ent-(+)-Verticilide exerts its antiarrhythmic effect by selectively inhibiting the type 2 ryanodine receptor (RyR2), a calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In pathological conditions such as CPVT, RyR2 becomes "leaky," leading to spontaneous Ca2+ release during diastole. This diastolic Ca2+ leak can trigger delayed afterdepolarizations (DADs) and subsequently, fatal cardiac arrhythmias. **Ent-(+)-Verticilide** stabilizes the closed state of RyR2, thereby reducing the diastolic Ca2+ leak and suppressing arrhythmogenesis.

Signaling Pathway: RyR2 Inhibition by Ent-(+)-Verticilide

Click to download full resolution via product page

Caption: Inhibition of RyR2-mediated Ca2+ leak by Ent-(+)-Verticilide.

 To cite this document: BenchChem. [Commercial availability of Ent-(+)-Verticilide for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136729#commercial-availability-of-ent-verticilidefor-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com